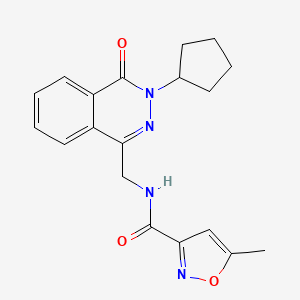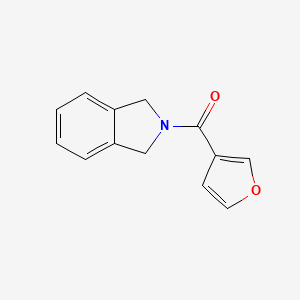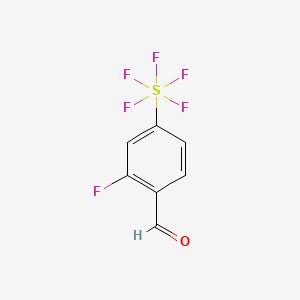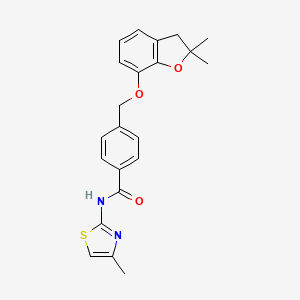
4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)-N-(4-methylthiazol-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)-N-(4-methylthiazol-2-yl)benzamide" is a structurally complex molecule that may have potential biological applications. While the provided papers do not directly discuss this compound, they do provide insights into similar benzamide derivatives and their synthesis, characterization, and biological evaluation, which can be informative for a comprehensive analysis of the compound .
Synthesis Analysis
The synthesis of benzamide derivatives often involves the use of starting materials that are of interest in drug chemistry. For example, one study reports the synthesis of N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides using 4-aminophenazone, a non-steroidal anti-inflammatory drug . Another study describes a microwave-assisted, solvent-free synthesis of N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives . These methods highlight the importance of efficient synthesis techniques, such as microwave irradiation, in the production of benzamide derivatives, which could be applicable to the synthesis of the compound of interest.
Molecular Structure Analysis
The molecular structure of benzamide derivatives is crucial for their biological activity. One paper discusses the structural characterization of four closely related N-(3-benzoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamides, which exhibit different modes of supramolecular aggregation and molecular conformations . These findings suggest that subtle changes in the molecular structure of benzamide derivatives can significantly affect their physical properties and interactions, which is likely true for the compound under analysis as well.
Chemical Reactions Analysis
Benzamide derivatives can undergo various chemical reactions depending on the functional groups present in their structure. The study on N-phenoxyamides demonstrates base-controlled cyclization reactions to selectively construct benzofuran and dihydrobenzofuro[2,3-d]oxazole derivatives . This indicates that the presence of phenoxyamide groups in a molecule can lead to different reaction pathways, which could be relevant for understanding the reactivity of the compound "4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)-N-(4-methylthiazol-2-yl)benzamide".
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives are influenced by their molecular structure. For instance, the presence of different substituents on the benzamide ring can lead to order versus disorder in the crystalline state, as well as variations in hydrogen bonding patterns . Additionally, the evaluation of anticancer activity and molecular docking studies can provide insights into the biological properties and potential mechanisms of action of these compounds . Such analyses are essential for predicting the behavior of new benzamide derivatives, including the compound of interest.
Applications De Recherche Scientifique
Organic Synthesis and Chemical Transformations
Research has explored the synthesis and oxidation processes involving benzofuran derivatives, which are structurally related to the query compound. For instance, Levai et al. (2002) describe the synthesis and dimethyldioxirane oxidation of tetrahydrobenzofurans, providing insights into transformations that could be applicable to the manipulation or synthesis of related benzamide compounds (Levai et al., 2002). This work illustrates the potential for creating novel derivatives through oxidative processes.
Medicinal Chemistry Applications
Several studies focus on benzamide derivatives for their biological and pharmacological applications. For example, the synthesis and biological evaluation of benzamide compounds, as reported by Saeed et al. (2015), highlight the potential of such molecules in binding to nucleotide protein targets, suggesting avenues for drug discovery and development (Saeed et al., 2015).
Materials Science and Catalysis
Compounds related to the query chemical have been investigated for their roles in materials science and as catalysts. For instance, the synthesis of thiadiazolobenzamide and its complexes with nickel and palladium points to applications in catalysis and materials chemistry, as detailed by Adhami et al. (2012) (Adhami et al., 2012). Such research indicates the versatility of benzamide derivatives in creating complex materials with specific chemical properties.
Anticancer and Antimicrobial Activity
The exploration of benzamide derivatives in anticancer and antimicrobial applications is a significant area of research. Tiwari et al. (2017) synthesized thiadiazole and benzamide hybrids, evaluating their in vitro anticancer activity against various human cancer cell lines, showcasing the therapeutic potential of these compounds (Tiwari et al., 2017).
Propriétés
IUPAC Name |
4-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxymethyl]-N-(4-methyl-1,3-thiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O3S/c1-14-13-28-21(23-14)24-20(25)16-9-7-15(8-10-16)12-26-18-6-4-5-17-11-22(2,3)27-19(17)18/h4-10,13H,11-12H2,1-3H3,(H,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTCOKNAQWQFOIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)C2=CC=C(C=C2)COC3=CC=CC4=C3OC(C4)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)-N-(4-methylthiazol-2-yl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-1-(3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl)-3-(furan-2-yl)prop-2-en-1-one](/img/structure/B2531667.png)
![1-[(2-Chlorophenyl)methyl]-3-(4-fluorophenyl)sulfonyl-6-methoxyquinolin-4-one](/img/structure/B2531668.png)
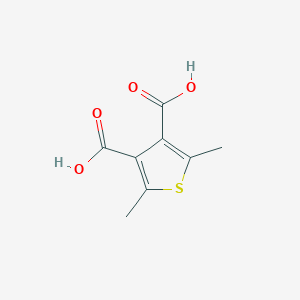

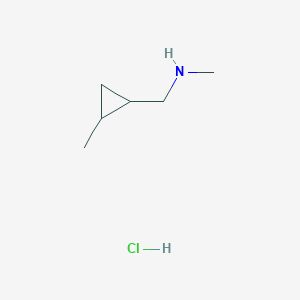
![4-[(benzyloxy)methyl]-5-chloro-1-methyl-3-phenyl-1H-pyrazole](/img/structure/B2531676.png)
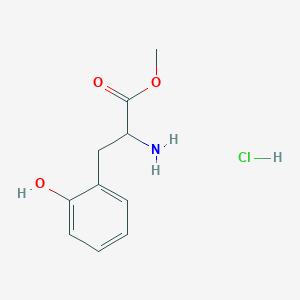
![6-(Hydroxymethyl)-9-methyl-2-phenyl-1,5-dihydropyrido[1,2]pyrano[4,5-b]pyrimidine-4-thione](/img/structure/B2531679.png)

![N-(4-acetamidophenyl)-2-((1-(benzo[d][1,3]dioxol-5-ylmethyl)-1H-imidazol-2-yl)thio)acetamide](/img/structure/B2531685.png)

